2-Methylfuro[3,2-b]pyridin-3-ol
Description
2-Methylfuro[3,2-b]pyridin-3-ol is a fused heterocyclic compound combining furan and pyridine moieties. Its structure features a methyl group at the 2-position and a hydroxyl group at the 3-position of the furopyridine scaffold. For instance, deuterium-labeling studies on 2-methylfuro[3,2-b]pyridine (17b) yielded mixtures of deuteriomethyl and deuterio-substituted products, highlighting its reactivity under specific conditions . Safety data for the related compound 2-methylfuro[3,2-b]pyridin-3-one emphasize the need for careful handling, including respiratory protection and proper first-aid measures .
Properties
CAS No. |
1258401-45-4 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
2-methylfuro[3,2-b]pyridin-3-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-4,10H,1H3 |
InChI Key |
ZAIUGJRKZJVUQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Heterocyclic Compounds
Reactivity and Functionalization
- Aromatized indenoquinolines show higher DNA affinity than non-aromatized analogs, suggesting that aromaticity in fused systems enhances bioactivity .
Electronic and Thermal Properties
- Optoelectronic Potential: Thieno[3,2-b]thiophenes display broad UV-vis absorption (λₐᵦₛ ~350–400 nm) and high thermal stability, making them superior to furopyridines for organic electronics . BTBT tetraoxides (BTBTTO) further improve charge transport due to electron-withdrawing oxygen atoms, a strategy applicable to oxidized furopyridines .
- Thermal Stability : this compound’s thermal behavior remains underexplored, but its keto analog (2-methylfuro[3,2-b]pyridin-3-one) has documented safety protocols for handling .
Challenges and Limitations
- Synthetic Complexity: The discontinued commercial status of this compound reflects challenges in large-scale synthesis compared to more stable thieno derivatives.
- Application Gaps : Unlike BTBT derivatives with proven optoelectronic utility or furoindoles with anticancer activity , this compound lacks demonstrated end-use applications beyond synthetic intermediates.
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